molecular formula C11H9ClN2O2 B11873460 5-Chloro-4-(4-methoxyphenoxy)pyrimidine

5-Chloro-4-(4-methoxyphenoxy)pyrimidine

Cat. No.: B11873460
M. Wt: 236.65 g/mol
InChI Key: CWZLJIPWOBIRNB-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-methoxyphenoxy)pyrimidine (CAS 1823266-89-2) is a versatile pyrimidine derivative with a molecular formula of C11H9ClN2O2 and a molecular weight of 236.65 g/mol. This compound features a chloropyrimidine core, a structure known for its utility as a key synthetic intermediate in medicinal chemistry and drug discovery. Pyrimidine compounds sharing this core structure have been investigated in the development of inhibitors for cyclin-dependent kinases (CDKs), such as CDK2 and CDK4 . These kinases are prominent therapeutic targets in oncology, making this compound a valuable building block for researchers developing novel anti-cancer therapies . The presence of the reactive chlorine atom at the 5-position of the pyrimidine ring makes it a suitable substrate for nucleophilic aromatic substitution, allowing for the introduction of various amine and other functional groups to create targeted libraries of molecules . Beyond its pharmaceutical applications, pyrimidine derivatives containing phenoxy fragments are also of interest in materials science for the development of organic conjugated systems with specific optical and electrochemical properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-chloro-4-(4-methoxyphenoxy)pyrimidine

InChI

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-10(12)6-13-7-14-11/h2-7H,1H3

InChI Key

CWZLJIPWOBIRNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC=C2Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 4 4 Methoxyphenoxy Pyrimidine and Its Analogs

Strategies for Pyrimidine (B1678525) Core Construction

The formation of the central pyrimidine ring is a foundational step in the synthesis of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine and its analogs. Various classical organic reactions can be employed to construct this heterocyclic system from acyclic precursors.

Condensation Reactions in Pyrimidine Ring Formation

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a compound containing an N-C-N fragment with a three-carbon unit. The Pinner synthesis, for example, utilizes the condensation of an amidine with a β-dicarbonyl compound. Similarly, the Biginelli reaction offers a one-pot synthesis of dihydropyrimidinones from a β-ketoester, an aldehyde, and urea, which can be subsequently aromatized to form the pyrimidine ring. nih.govtandfonline.comwuxiapptec.commoneidechem.comgoogle.comebi.ac.ukbiosynth.com These methods provide versatile entry points to a wide array of substituted pyrimidines, which can then be further modified.

Functionalization Approaches for this compound

With the pyrimidine core in hand, the subsequent steps involve the precise introduction of substituents at the 4- and 5-positions of the ring. This is typically achieved through a sequence of halogenation and nucleophilic substitution reactions.

Halogenation at the 5-Position of the Pyrimidine Ring

The introduction of a chlorine atom at the 5-position of the pyrimidine ring is a key functionalization step. This can be accomplished through electrophilic halogenation of a pre-formed pyrimidine derivative. For instance, uracil or its derivatives can serve as starting materials. 5-Chlorouracil can be synthesized and subsequently used to build more complex pyrimidine structures. tandfonline.commoneidechem.comebi.ac.ukprepchem.com

Nucleophilic Aromatic Substitution at the 4-Position of the Pyrimidine Ring

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions. The chlorine atom at the 4-position of a di- or tri-chlorinated pyrimidine is generally the most susceptible to nucleophilic attack due to the electronic influence of the ring nitrogens. nih.govwuxiapptec.com This reactivity is exploited to introduce the (4-methoxyphenoxy) moiety.

The synthesis of this compound is typically achieved by reacting a suitable polychlorinated pyrimidine, such as 2,4,5-trichloropyrimidine, with 4-methoxyphenol in the presence of a base. The base, often a metal hydroxide or carbonate, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride ion and forming the desired ether linkage. The greater reactivity of the C4-chloro group compared to the C2- and C5-chloro groups allows for a regioselective substitution.

Reactant 1Reactant 2Product
2,4,5-Trichloropyrimidine4-Methoxyphenol5-Chloro-4-(4-methoxyphenoxy)-2-chloropyrimidine

Further reaction at the 2-position can occur under more forcing conditions, but careful control of stoichiometry and reaction parameters allows for the selective synthesis of the 4-substituted product.

Introduction of Chloro Substituents to Pyrimidine Scaffolds

The synthesis of the key precursor, a polychlorinated pyrimidine, often starts from a dihydroxypyrimidine derivative like uracil or 5-chlorouracil. google.com Treatment of these precursors with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl groups with chlorine atoms. google.com For example, the reaction of 5-chlorouracil with phosphorus oxychloride can yield 2,4,5-trichloropyrimidine. chemicalbook.com This intermediate is a versatile building block for the synthesis of various 5-chloropyrimidine derivatives through sequential and regioselective nucleophilic substitutions.

Starting MaterialReagentProduct
5-ChlorouracilPhosphorus oxychloride (POCl₃)2,4,5-Trichloropyrimidine

Synthesis of Key Precursors and Intermediates for this compound

The assembly of the target compound necessitates the availability of specific halogenated and functionalized pyrimidine precursors. The following sections detail the synthetic routes for essential building blocks.

5-Bromo-2,4-dichloropyrimidine is a critical precursor, serving as a versatile starting material for a variety of pyrimidine analogs. lookchem.com It is a halogenated pyrimidine that can be synthesized from 5-bromouracil. chemicalbook.comprepchem.com The synthesis involves the chlorination of 5-bromouracil using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comprepchem.com

One common method involves heating 5-bromouracil to reflux with phosphorus pentachloride in a solvent like 1,1,2-trichloroethane. chemicalbook.com The reaction progress is monitored until the starting material is fully consumed, after which the product is isolated through extraction and purified by column chromatography. chemicalbook.com An alternative procedure utilizes phosphorus oxychloride, where 5-bromouracil is refluxed with POCl₃ for an extended period. prepchem.com After the reaction, excess POCl₃ is removed by distillation to yield the final product. prepchem.com

Table 1: Synthesis Methods for 5-Bromo-2,4-dichloropyrimidine

Starting Material Reagents Solvent Conditions Yield
5-Bromouracil Phosphorus pentachloride (PCl₅) 1,1,2-Trichloroethane Reflux 99.5%

This table presents data synthesized from available research on the preparation of 5-Bromo-2,4-dichloropyrimidine. chemicalbook.comprepchem.com

The synthesis of the intermediate 2-Chloro-4-(4-methoxyphenoxy)-5-nitropyrimidine is a crucial step that introduces the methoxyphenoxy moiety onto the pyrimidine core. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process involves reacting a di-halogenated nitropyrimidine, such as 2,4-dichloro-5-nitropyrimidine, with 4-methoxyphenol.

The chlorine atom at the C4 position of the 2,4-dichloropyrimidine ring is known to be more reactive and susceptible to nucleophilic attack than the chlorine at the C2 position. mdpi.com This regioselectivity allows for the specific introduction of the 4-methoxyphenoxy group at the desired position. The reaction is generally carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the C4 position of the pyrimidine ring, displacing the chloride ion to form the ether linkage.

A similar reaction involves the synthesis of 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine, where 2-chloro-3-nitro-6-methylpyridine is reacted with guaiacol in the presence of a base like DABCO at elevated temperatures. guidechem.com This methodology can be adapted for the synthesis of the target intermediate by using 2,4-dichloro-5-nitropyrimidine and 4-methoxyphenol.

The installation of aryloxy groups onto a pyrimidine ring is a key transformation in the synthesis of the target compound and its analogs. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where a halogen on the pyrimidine ring is displaced by a phenoxide nucleophile. google.com

The synthesis of unsymmetrical 4,6-bis(aryloxy)pyrimidine compounds illustrates this principle effectively. The process begins by reacting a 4,6-dihalopyrimidine with one molar equivalent of a phenol in the presence of a base. google.com This results in a mono-substituted 4-halo-6-(aryloxy)pyrimidine intermediate. A subsequent reaction with a second, different phenol introduces the second aryloxy group. google.com This stepwise approach is necessary for creating unsymmetrical derivatives. google.com

The reaction is often facilitated by a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). google.com The base deprotonates the phenol, generating the phenoxide anion which acts as the active nucleophile.

Key aspects of this methodology include:

Substrate: A halogenated pyrimidine (e.g., dichloropyrimidine).

Nucleophile: A phenol derivative.

Base: Required to generate the phenoxide (e.g., potassium carbonate, sodium hydroxide). google.com

Solvent: Typically a polar aprotic solvent (e.g., DMF). google.com

Advanced Synthetic Transformations Applied to this compound Derivatives

Further diversification of the pyrimidine core can be achieved through advanced synthetic methods, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is frequently used for the arylation of halogenated pyrimidines. mdpi.commdpi.comresearchgate.net This reaction involves the coupling of a halogenated pyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.commdpi.com

Halogenated pyrimidines are excellent substrates for these reactions because the electron-deficient nature of the pyrimidine ring makes them more reactive than analogous benzene (B151609) halides. mdpi.comresearchgate.net For di-halogenated pyrimidines, such as 2,4-dichloropyrimidine, the reaction can be highly regioselective. The C4-position is generally more reactive than the C2-position, leading to preferential substitution at C4. mdpi.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com

Microwave irradiation has been shown to significantly enhance the efficiency of Suzuki couplings involving dichloropyrimidines, allowing for shorter reaction times (e.g., 15 minutes) and very low catalyst loading (0.5 mol%). mdpi.com

Table 2: Typical Conditions for Suzuki Cross-Coupling of Halogenated Pyrimidines

Component Example Purpose
Halopyrimidine 2,4-Dichloropyrimidine, 5-Bromo-2,4-dichloropyrimidine Electrophilic partner
Boronic Acid Arylboronic acid, Heteroarylboronic acid Nucleophilic partner
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Facilitates the catalytic cycle
Base Potassium phosphate (K₃PO₄), Sodium carbonate (Na₂CO₃) Activates the boronic acid

This table summarizes common components and conditions used in Suzuki cross-coupling reactions involving pyrimidine derivatives. mdpi.commdpi.comnih.gov

Etherification, specifically the formation of an aryl ether bond, is the core reaction for synthesizing this compound. As discussed previously (Section 2.3.3), this is achieved through a nucleophilic aromatic substitution (SNAr) mechanism.

The process involves the reaction of a halogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine or a chlorinated analog, with a phenol. google.com The reaction is carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity. The resulting phenoxide ion then attacks one of the electron-deficient carbon atoms of the pyrimidine ring that bears a halogen, leading to the displacement of the halide and the formation of the C-O ether bond. google.com The choice of base and solvent is critical for optimizing the reaction yield and preventing side reactions. google.com

Nucleophilic Displacements on the Pyrimidine Core

The synthesis of this compound and its analogs frequently employs nucleophilic aromatic substitution (SNAr) as a key synthetic strategy. This approach leverages the inherent electron-deficient nature of the pyrimidine ring, which is further activated by the presence of halogen substituents. The chlorine atom at the 4-position of a 5-chloropyrimidine precursor is particularly susceptible to displacement by a variety of nucleophiles, including phenoxides.

The general mechanism for this transformation involves the attack of the nucleophile, in this case, the 4-methoxyphenoxide ion, on the electron-deficient C4 carbon of the pyrimidine ring. This addition step forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group, typically a chloride ion, is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-aryloxypyrimidine product.

The reactivity of the pyrimidine core towards nucleophilic attack is significantly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups, such as a nitro or cyano group, at the 5-position can further enhance the electrophilicity of the C4 position, thereby facilitating the substitution reaction. Conversely, electron-donating groups at this position may decrease the reaction rate.

In the context of synthesizing this compound, a common starting material would be a 4,5-dihalopyrimidine, such as 4,5-dichloropyrimidine. The reaction with 4-methoxyphenol, typically in the presence of a base to generate the corresponding phenoxide, leads to the selective displacement of the C4-chloro group. The regioselectivity for the C4 position over the C2 or C6 positions is a well-established principle in pyrimidine chemistry, primarily due to the greater electronic activation at the 4-position. nbinno.com

A study on the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated that treatment with sodium phenoxide resulted in the formation of the corresponding 4-phenoxy derivative. rsc.org This provides a strong precedent for the feasibility of synthesizing this compound and its analogs through a similar pathway. The reaction conditions for such transformations are crucial and can be optimized to achieve high yields and purity. Key parameters include the choice of solvent, base, reaction temperature, and reaction time.

Below is a data table summarizing representative nucleophilic displacement reactions for the synthesis of 4-aryloxypyrimidines, illustrating the scope of this methodology.

Starting MaterialNucleophileBaseSolventTemperature (°C)Yield (%)Reference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium phenoxide-Not specifiedNot specifiedNot specified rsc.org
4,6-Dichloro-2-(methylthio)pyrimidineBenzyloxideNot specifiedNot specifiedNot specifiedNot specified arkat-usa.org
4,6-Dichloro-5-nitropyrimidineAlkoxidesNot specifiedNot specifiedRoom TempNot specified chemrxiv.org
2,4,6-Trichloropyrimidine4-MethoxybenzylamineNot specifiedNot specifiedNot specifiedNot specified beilstein-journals.org

Note: The table provides a general overview based on analogous reactions. Specific conditions for the synthesis of this compound may vary and would require experimental optimization.

Chemical Reactivity and Mechanistic Studies of 5 Chloro 4 4 Methoxyphenoxy Pyrimidine

Pathways of Nucleophilic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 5-Chloro-4-(4-methoxyphenoxy)pyrimidine is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions on the pyrimidine ring are not equally reactive. The presence of the chloro and methoxyphenoxy substituents, along with the ring nitrogens, directs the regioselectivity of nucleophilic attack.

Generally, positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. In this specific molecule, the C4 and C6 positions are para and ortho, respectively, to one of the nitrogen atoms, and C2 is ortho to both. However, the C4 position is already substituted with a methoxyphenoxy group. The primary site for nucleophilic substitution is the carbon atom bearing the chloro group (C5), although displacement of the 4-(4-methoxyphenoxy) group can also occur under certain conditions, it is generally a less favorable leaving group compared to chloride.

Common nucleophiles that can react with the pyrimidine ring include amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Product
Amine R-NH₂ 5-(Alkyl/Aryl)amino-4-(4-methoxyphenoxy)pyrimidine
Alkoxide R-O⁻Na⁺ 5-Alkoxy-4-(4-methoxyphenoxy)pyrimidine

Electrophilic Aromatic Substitution on the Phenoxy Moiety

While the pyrimidine ring is electron-deficient and thus generally unreactive towards electrophiles, the appended 4-methoxyphenoxy group is an electron-rich aromatic system. The methoxy (B1213986) group is a strong activating group, directing electrophilic attack to the ortho and para positions of the benzene (B151609) ring. Since the para position is occupied by the oxygen atom connecting to the pyrimidine ring, electrophilic substitution will predominantly occur at the positions ortho to the methoxy group (C2' and C6' of the phenoxy ring).

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions must be chosen carefully to avoid undesired reactions with the pyrimidine ring, although its deactivated nature provides a degree of selectivity.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Group

Reaction Electrophile Typical Reagents Expected Major Product(s)
Nitration NO₂⁺ HNO₃/H₂SO₄ 5-Chloro-4-(2-nitro-4-methoxyphenoxy)pyrimidine
Bromination Br⁺ Br₂/FeBr₃ 5-Chloro-4-(2-bromo-4-methoxyphenoxy)pyrimidine

Reactivity of the Chloro Substituent for Further Derivatization

The chloro group at the C5 position of the pyrimidine ring is a key handle for introducing further molecular diversity. As a good leaving group, it is readily displaced by a wide range of nucleophiles in SNAr reactions. This reactivity is central to the use of this compound as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The reactivity of the chloro group can be modulated by the reaction conditions, such as the nature of the solvent, the temperature, and the presence of a base. For instance, reactions with amine nucleophiles are often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

The displacement of the C5-chloro substituent allows for the introduction of various functional groups, leading to the synthesis of libraries of compounds for biological screening.

Mechanistic Investigations of Reaction Pathways

The predominant mechanism for the substitution of the chloro group on the pyrimidine ring is the nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This pathway can be described in two main steps:

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine atom (C5). This attack is facilitated by the electron-withdrawing effect of the ring nitrogens. This step leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. This initial step is typically the rate-determining step of the reaction.

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion. This step is usually fast.

Nature of the Nucleophile: Stronger nucleophiles generally react faster.

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.

Computational studies on related chloropyrimidine systems have supported the stepwise nature of the SNAr mechanism, confirming the presence of a stable Meisenheimer-like intermediate. nih.gov

Structural Elucidation and Conformational Analysis of 5 Chloro 4 4 Methoxyphenoxy Pyrimidine and Its Analogs

Spectroscopic Characterization Techniques for Structural Assignmentnih.gov

The definitive assignment of the structure of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine requires a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to map the carbon and hydrogen framework, Mass Spectrometry (MS) confirms the elemental composition and molecular weight, and Infrared (IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of pyrimidine (B1678525) derivatives by providing information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine ring, the phenoxy group, and the methoxy (B1213986) substituent. The two protons on the pyrimidine ring would likely appear as singlets in the aromatic region. The p-disubstituted phenoxy ring typically presents as a pair of doublets, characteristic of an AA'BB' system. The three protons of the methoxy group would yield a sharp singlet in the upfield region, typically around 3.8-3.9 ppm. rsc.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts, influenced by the electronegative nitrogen atoms and the chlorine substituent. The carbons of the phenoxy ring and the methoxy group will also show characteristic signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures. rsc.orgnih.gov

Atom Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Pyrimidine H-2¹H~8.6Singlet
Pyrimidine H-6¹H~8.4Singlet
Phenoxy H (ortho to O)¹H~7.2Doublet
Phenoxy H (meta to O)¹H~7.0Doublet
Methoxy (-OCH₃)¹H~3.9Singlet
Pyrimidine C-2¹³C~158-
Pyrimidine C-4¹³C~165-
Pyrimidine C-5¹³C~115-
Pyrimidine C-6¹³C~157-
Phenoxy C-ipso (C-O)¹³C~150-
Phenoxy C-ortho¹³C~122-
Phenoxy C-meta¹³C~115-
Phenoxy C-para (C-OCH₃)¹³C~158-
Methoxy (-OCH₃)¹³C~56-

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the title compound. For this compound (C₁₁H₉ClN₂O₂), the expected monoisotopic mass is approximately 236.0353 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum will exhibit two peaks: a molecular ion peak (M⁺) and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula. nih.gov

The fragmentation pattern can also provide structural information. A likely fragmentation pathway involves the cleavage of the ether linkage, which is often the most labile bond in such molecules, leading to fragments corresponding to the chloropyrimidine and methoxyphenoxy moieties. sapub.org

Interactive Table 2: Expected Mass Spectrometry Data for C₁₁H₉ClN₂O₂

Ion m/z (for ³⁵Cl) Description
[M]⁺~236.04Molecular Ion
[M+2]⁺~238.04Isotope Peak for ³⁷Cl
[C₄H₂ClN₂]⁺~129.99Fragment from ether bond cleavage (chloropyrimidine radical cation)
[C₇H₇O₂]⁺~123.04Fragment from ether bond cleavage (methoxyphenoxy cation)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.

The pyrimidine ring itself gives rise to several characteristic stretching vibrations. Studies on substituted chloropyrimidines show these ring stretching modes typically appear in the 1400-1600 cm⁻¹ region. ias.ac.in The C-O-C stretching of the diaryl ether linkage is expected to produce strong bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-Cl bond will have a characteristic stretching frequency in the lower wavenumber region, typically around 600-800 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on data from analogous structures. ias.ac.inphyschemres.org

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Pyrimidine & Phenyl Rings3000 - 3100
C=N & C=C StretchPyrimidine Ring1400 - 1600
C-O-C Asymmetric StretchDiaryl Ether1200 - 1270
C-O-C Symmetric StretchDiaryl Ether1020 - 1075
C-Cl StretchChloro-substituent600 - 800

X-ray Crystallography for Solid-State Structure Determinationresearchgate.net

For a closely related analog, 5-chloro-4,6-dimethoxypyrimidin-2-amine, the crystal structure has been determined. researchgate.net It crystallizes in the monoclinic P2₁/n space group. Such data provides a strong basis for understanding the solid-state characteristics of the title compound.

Interactive Table 4: Representative Crystallographic Data for an Analogous Chloropyrimidine Data from 5-chloro-4,6-dimethoxypyrimidin-2-amine. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.066
b (Å)12.775
c (Å)12.587
β (°)94.060
Volume (ų)812.5
Z (Molecules per unit cell)4

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound is largely defined by the rotation around the C4-O bond connecting the pyrimidine ring to the phenoxy group. X-ray analysis would reveal the precise dihedral angle between the planes of these two aromatic rings. This angle is a result of a balance between the tendency for π-system conjugation (favoring planarity) and the minimization of steric hindrance between the rings. In similar diaryl ether structures, the rings are often significantly twisted relative to each other.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. nih.govnih.gov Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor through its pyrimidine nitrogen atoms and ether oxygen.

Studies on Polymorphism and Crystal Packing in Related Pyrimidine Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in crystallography and materials science. nih.govresearchgate.net The different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The study of polymorphism and crystal packing in pyrimidine derivatives provides valuable insights into the supramolecular organization of these molecules, driven by a variety of intermolecular interactions. While specific crystallographic data for this compound is not extensively available in the public domain, analysis of structurally related pyrimidine derivatives allows for an informed discussion of its potential polymorphic behavior and crystal packing motifs.

The crystal packing of pyrimidine derivatives is often governed by a combination of hydrogen bonds, π-π stacking interactions, and other weaker non-covalent interactions. tandfonline.com The presence of nitrogen atoms in the pyrimidine ring provides hydrogen bond acceptor sites, while the aromatic nature of the ring facilitates π-π stacking. Substituents on the pyrimidine ring play a crucial role in directing the supramolecular assembly and can lead to the formation of different polymorphs.

The influence of substituents on the crystal structure is a recurring theme. In a study of pyrimidine and its 5-methyl, 2-chloro, and 2-amino derivatives, it was found that substitution not only affects bond angles but also causes small but significant changes in the ring bonds adjacent to the substitution site. scispace.com Chlorine substitution was observed to shorten adjacent bonds. scispace.com These subtle changes in molecular geometry can have a profound impact on the efficiency of crystal packing and the relative stability of different polymorphic forms.

The potential for polymorphism in pyrimidine derivatives is also highlighted by computational studies that can predict the existence of different crystal forms. wikipedia.orgnih.gov These computational methods, combined with experimental screening, are powerful tools for identifying and characterizing new polymorphs.

Below are interactive data tables summarizing typical intermolecular interactions and crystallographic parameters observed in related pyrimidine derivatives, which can be considered representative for understanding the structural landscape of this compound.

Table 1: Common Intermolecular Interactions in Pyrimidine Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)
N-H···ON-HC=O2.8 - 3.2
O-H···NO-HN (pyrimidine)2.7 - 3.0
C-H···OC-H (aromatic)C=O3.2 - 3.6
π-π StackingPyrimidine RingPyrimidine/Phenyl Ring3.3 - 3.8 (interplanar distance)
C-H···πC-HAromatic Ring Centroid2.5 - 2.9 (H to centroid)

Table 2: Illustrative Crystallographic Data for a Substituted Pyrimidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.3
Z4

Computational and Theoretical Studies on 5 Chloro 4 4 Methoxyphenoxy Pyrimidine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In drug discovery, this is often used to predict how a small molecule ligand, such as 5-Chloro-4-(4-methoxyphenoxy)pyrimidine, might interact with a biological target, typically a protein or enzyme.

While numerous studies have been published detailing the molecular docking of various pyrimidine (B1678525) derivatives with a range of biological targets, no specific research detailing the docking of this compound into any particular protein active site was found. Such a study would typically report on binding energies (often in kcal/mol) and key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues of the target protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These studies can provide insights into molecular properties like orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's stability and reaction mechanisms.

Although DFT and other quantum chemical methods have been applied to various substituted pyrimidines to understand their structural and electronic properties, no papers specifically reporting these calculations for this compound were identified. A typical study in this area would present optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbital analysis to predict sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility of a molecule over time and its dynamic behavior in different environments, such as in solution or when bound to a receptor.

The scientific literature contains MD simulation studies for some pyrimidine-containing compounds, often to assess the stability of a ligand-protein complex identified through molecular docking. However, no research was found that specifically applied MD simulations to this compound to explore its conformational landscape or the stability of its interactions with a biological target.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to assess the drug-likeness of a molecule and to identify potential liabilities. Common predicted properties include solubility, intestinal absorption, blood-brain barrier permeability, and metabolic stability.

While general ADMET prediction tools and studies on various pyrimidine series are available, no specific in silico ADME data for this compound has been published. A detailed report would typically include values for parameters such as LogP (lipophilicity), topological polar surface area (TPSA), and adherence to drug-likeness rules like Lipinski's Rule of Five.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent molecules.

QSAR studies have been conducted on various classes of pyrimidine derivatives to understand the structural requirements for their activity against different biological targets. However, a search of the available literature did not yield any QSAR models that were developed using a series of compounds that includes this compound or its close analogs. Such a study would require a dataset of structurally related compounds with measured biological activities to derive a predictive mathematical equation.

Structure Activity Relationship Sar Studies of 5 Chloro 4 4 Methoxyphenoxy Pyrimidine Analogs

Impact of Substituent Modifications on Observed Biological Activities

Systematic modification of the 5-Chloro-4-(4-methoxyphenoxy)pyrimidine scaffold has provided significant insights into the structural requirements for biological activity. Key areas of modification include the halogen at the C5 position, substituents on the phenoxy moiety, and the addition of alkyl chains or fused heterocyclic systems.

The presence and nature of a halogen substituent at the C5 position of the pyrimidine (B1678525) ring are critical determinants of biological activity. The chlorine atom in the parent compound is not merely a placeholder but actively contributes to the molecule's interaction with its biological target.

Studies on various pyrimidine-based scaffolds have consistently shown that a halogen at this position is often favorable for activity. For instance, in a series of 2,4-dianilino-5-fluoropyrimidine derivatives designed as anaplastic lymphoma kinase (ALK) inhibitors, the 5-fluoro group was a key feature of the most potent compounds. researchgate.net The high electronegativity and small size of fluorine can enhance binding affinity through favorable electronic interactions without introducing significant steric hindrance.

In another series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a chlorine atom at the 7-position of the fused ring system (analogous to the C5 position in a simple pyrimidine) led to a marked increase in anticancer activity compared to derivatives with a 7-oxo group. mdpi.com This highlights the positive contribution of a halogen's electronic properties and its ability to act as a good leaving group or engage in specific halogen bonding interactions with the target protein. Conversely, the removal of a C5 halogen can be detrimental. In one study on furano[2,3-d]pyrimidines, deleting a 5-chloro substituent resulted in a significant drop in inhibitory activity, whereas its replacement with a methyl group retained potency, suggesting the position is critical for interaction, which can be either hydrophobic or via a halogen bond.

The data below illustrates the importance of the halogen substituent in a series of 2,4-dianilino-5-fluoropyrimidine ALK inhibitors.

CompoundR Group (at C4-aniline)ALK IC₅₀ (nM)H3122 Cell IC₅₀ (nM)
6f2,4-difluoro-5-(morpholine-4-carbonyl)1.515
Crizotinib (Reference)-3.090
6a4-(4-methylpiperazin-1-yl)1.664
6b4-morpholino1.472

Data sourced from a study on 2,4-dianilino-5-fluoropyrimidine derivatives. researchgate.net The table demonstrates that compounds featuring the 5-fluoro substituent exhibit potent enzymatic and cellular activity.

The 4-methoxyphenoxy group at the C4 position of the pyrimidine ring plays a crucial role in orienting the molecule within the target's binding site and contributes significantly to binding affinity. Modifications to this moiety, including the position and electronic nature of its substituents, can dramatically alter biological activity.

SAR studies on analogous 4-phenoxyquinoline derivatives have shown that substitutions on the phenoxy ring are critical for potency. For instance, the addition of benzoyl or benzamide (B126) groups at the 4-position of the phenoxy ring led to potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov This suggests that extending into a deeper pocket of the binding site with groups capable of forming additional hydrogen bonds or hydrophobic interactions is beneficial.

The electronic properties of the substituents are also vital. In a separate study on 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, it was found that electron-withdrawing groups on the terminal phenyl ring generally improve antitumor activity. nih.gov For example, compound 47 , which features a fluoro substituent, was a highly potent inhibitor. This indicates that modulating the electron density of the phenoxy ring can enhance its interaction with the target protein. In contrast, fungicidal activity was found to be optimal in a 4-phenoxypyrimidine (B1625929) analog when the phenyl ring was substituted with 2-nitro-4-trifluoromethyl groups, again emphasizing the importance of potent electron-withdrawing features. researchgate.net

The following table presents data from a study on 4-phenoxyquinoline derivatives, illustrating how different substituents on the phenoxy ring impact c-Met kinase inhibition.

CompoundR Group (on terminal phenyl ring)c-Met IC₅₀ (nM)A549 Cell IC₅₀ (µM)
334-F5.890.24
374-Cl7.310.29
472,4-di-F1.570.11
Foretinib (Reference)-3.00.12

Data adapted from a study on 4-phenoxyquinoline derivatives as c-Met inhibitors. nih.gov The data shows that electron-withdrawing groups like fluorine enhance inhibitory potency.

Modifying the pyrimidine scaffold by introducing alkyl chains or fusing it with other heterocyclic rings are established strategies to explore new binding interactions, improve potency, and modulate physicochemical properties.

Alkyl Chain Variations: The introduction of alkyl chains at various positions can influence activity through steric and hydrophobic effects. In a study of pyrimidine-4-carboxamides, it was observed that branching of an alkyl substituent was less favorable than a straight chain, suggesting that the binding pocket is sterically constrained. researchgate.net For example, an isobutylamide derivative showed a 10-fold drop in potency compared to analogs with less bulky groups. This indicates that while hydrophobic interactions are important, the size and shape of the alkyl group must be carefully optimized to fit the topology of the target's active site.

Heterocyclic Ring Fusions: Fusing the pyrimidine ring with other heterocycles, such as pyrrole, thiazole, or thiophene, creates a more rigid and extensive scaffold that can form additional interactions with the target protein. These fused systems, like pyrrolo[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines, are prominent in many kinase inhibitors. mdpi.comrsc.org The fused ring can orient substituents in a specific and conformationally restricted manner, leading to enhanced binding affinity and selectivity. For example, a series of 5,7-dihydrothieno[3,4-d]pyrimidine derivatives were discovered as highly potent GPR119 agonists, demonstrating the utility of this strategy. mdpi.com Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified compounds with potent cytotoxicity and PIM-1 kinase inhibition, with IC₅₀ values in the nanomolar range. mdpi.com

The table below shows the potent activity of fused pyrimidine systems against PIM-1 kinase.

CompoundScaffoldPIM-1 IC₅₀ (nM)MCF-7 Cell IC₅₀ (µM)
4Pyrido[2,3-d]pyrimidine11.40.57
10Pyrido[2,3-d]pyrimidine17.22.34
Staurosporine (Reference)-16.7-

Data from a study on pyrido[2,3-d]pyrimidine derivatives. mdpi.com The results highlight the high potency achievable with fused heterocyclic scaffolds.

Positional Isomerism and Stereochemical Considerations in Pyrimidine Scaffolds

The spatial arrangement of atoms and functional groups is a fundamental aspect of SAR. Positional isomerism and stereochemistry can have a profound impact on the biological activity of pyrimidine analogs by altering the molecule's shape, electronic distribution, and ability to interact with a chiral biological target.

Positional Isomerism: The location of substituents on the pyrimidine and its associated rings dictates the molecule's three-dimensional orientation and its capacity to engage in specific interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds. A general review of pyrimidine derivatives concluded that the position of substituents on the nucleus greatly influences the observed biological activities. For example, moving a substituent on the phenoxy ring from the para to the meta or ortho position can completely abolish or significantly reduce activity by preventing the molecule from adopting the correct conformation for binding. Similarly, shifting the chloro group from the C5 to another position on the pyrimidine ring would drastically alter the electronic landscape and steric profile, likely leading to a loss of the intended biological activity.

Stereochemical Considerations: When a molecule contains one or more chiral centers, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact preferentially with one stereoisomer over another. In the development of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, specific enantiomers were synthesized and evaluated, underscoring the recognition that stereochemistry is critical to activity. A compelling example from a related field is the study of 3-Br-acivicin isomers, where the compounds with the "natural" (5S, αS) configuration were significantly more active as antimalarial agents than their corresponding enantiomers and diastereoisomers. This demonstrates that only one specific spatial arrangement allows for optimal interaction with the target enzyme, highlighting the necessity of controlling stereochemistry during drug design and synthesis.

Research Applications and Biological Target Engagement of 5 Chloro 4 4 Methoxyphenoxy Pyrimidine and Its Derivatives

Role as Chemical Building Blocks in Advanced Organic Synthesis

5-Chloro-4-(4-methoxyphenoxy)pyrimidine is a versatile precursor in the synthesis of more complex heterocyclic compounds. The chlorine atom at the 5-position and the phenoxy group at the 4-position of the pyrimidine (B1678525) ring are key reactive sites that allow for the introduction of various functional groups. This adaptability makes it a valuable starting material for creating libraries of compounds for biological screening.

The pyrimidine nucleus is a common feature in many bioactive molecules, and the specific substitutions on this compound provide a template for designing targeted inhibitors. For instance, the 5-chloro-pyrimidine core is a recurring motif in the development of various kinase inhibitors. Synthetic strategies often involve the nucleophilic substitution of the chlorine atom to introduce different side chains, thereby modulating the compound's affinity and selectivity for specific biological targets. The 4-phenoxy group can also be modified or replaced to further explore the structure-activity relationships of the resulting derivatives.

Investigation as Molecular Probes for Biological Pathways

Derivatives of this compound have been the subject of extensive research to understand their engagement with various biological targets. These investigations have shed light on the potential of this chemical scaffold to modulate key cellular processes.

Modulators of Enzymatic Pathways

The inherent structural features of pyrimidine derivatives make them suitable candidates for interacting with the active sites of various enzymes. Research has focused on modifying the this compound core to develop potent and selective inhibitors for several important enzyme families.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Pyrazolo[3,4-d]pyrimidine derivatives, which share a bicyclic core with some pyrimidine-based structures, have been studied for their interaction with CYP enzymes. nih.gov Studies on dual Abl/Src kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core have shown that these compounds exhibit good metabolic stability in human and rat liver microsomes. nih.gov Inhibition studies indicated that the CYP3A family is primarily involved in the metabolism of these compounds. nih.gov Specifically, kinetic analysis of a representative compound in rat liver microsomes, human liver microsomes, and cDNA-expressed CYP3A4 showed similar affinity across these systems. nih.gov

Compound ClassEnzyme FamilyKey Findings
Pyrazolo[3,4-d]pyrimidinesCytochrome P450Good metabolic stability; primarily metabolized by the CYP3A family. nih.gov

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. A derivative of the core structure, 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353), was identified as a novel inhibitor of Mycobacterium tuberculosis DHFR. nih.gov Subsequent research focused on the synthesis and evaluation of derivatives of this compound against Staphylococcus aureus DHFR (SaDHFR). nih.gov A representative compound from this series, j9 , demonstrated potent antibacterial activity and was found to directly bind to SaDHFR, leading to strong inhibition of its enzymatic activity. nih.gov

CompoundTargetIC50
j9 SaDHFR0.97 nM nih.gov

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 5-chloro-pyrimidine scaffold is a common feature in many kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed and evaluated as dual inhibitors of CDK6 and CDK9. researchgate.net Intensive structural modifications led to the identification of compound 66 as a potent and selective dual inhibitor. researchgate.net This compound was shown to directly bind to CDK6 and CDK9, suppressing their downstream signaling pathways and inhibiting cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. researchgate.net

CompoundTargetIC50
66 CDK621 nM researchgate.net
66 CDK933 nM researchgate.net

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis. A series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives, which feature a substituted 2,4-diaminopyrimidine (B92962) core, were synthesized and evaluated as FAK inhibitors. nih.gov Compound 13a from this series exhibited high FAK enzyme inhibition and effectively suppressed tumor growth. nih.gov

CompoundTargetIC50
13a FAK3.7 nM nih.gov

P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons and are implicated in pain signaling and hypersensitivity. Antagonists of the P2X3 receptor are being investigated as potential analgesics. Research into triazolopyrimidine derivatives has led to the discovery of selective P2X3 receptor antagonists. nih.gov Through optimization of a tetrazolopyrimidine-based hit compound, a potent antagonist, 26a , featuring a cyclopropane-substituted triazolopyrimidine core, was developed. nih.gov This compound displayed potent antagonistic activity at the P2X3 receptor with significant selectivity over the heteromeric P2X2/3 receptor and other P2X receptor subtypes. nih.gov

CompoundTargetIC50
26a P2X3 Receptor54.9 nM nih.gov

Studies on Interference with Cellular Signaling Pathways

Derivatives of this compound have been investigated for their ability to interfere with crucial cellular signaling pathways, many of which are implicated in diseases such as cancer. The pyrimidine core often serves as a scaffold for designing molecules that can modulate the activity of key proteins in these pathways.

One notable area of investigation involves the targeting of receptor tyrosine kinases (RTKs), which are critical regulators of cell growth, proliferation, and differentiation. A derivative of 5-chloro-4-aminopyrimidine has been shown to significantly affect signaling pathways mediated by the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). nih.gov Dysregulation of EGFR and ALK signaling is a known driver in the development and progression of various cancers, particularly non-small cell lung cancer. The interference with these pathways by pyrimidine derivatives can lead to the inhibition of tumor growth and survival.

The general mechanism by which pyrimidine derivatives interfere with these signaling cascades often involves the competitive inhibition of ATP binding to the kinase domain of the receptor. This action blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling proteins. The interference with these pathways can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Investigated Cellular Signaling Pathways for 5-Chloro-pyrimidine Derivatives

Derivative ClassTargeted Pathway(s)Observed Effect
5-chloro-4-aminopyrimidineEGFR, ALKInhibition of downstream signaling, induction of apoptosis

Note: The data presented is for derivatives of the core structure and not for this compound itself, for which specific data is not currently available in the public domain.

Binding Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The therapeutic potential of this compound and its derivatives is fundamentally linked to their ability to bind with high affinity and specificity to biological macromolecules. The primary targets explored in the literature for structurally related compounds are proteins, particularly enzymes involved in disease processes.

As an extension of their interference with cellular signaling, derivatives of 5-chloro-4-aminopyrimidine have been demonstrated to bind to the kinase domains of EGFR and ALK. nih.gov The binding of these small molecules to the ATP-binding pocket of these kinases is a key interaction that leads to the inhibition of their enzymatic activity. The nature of this binding can be either reversible or irreversible, depending on the specific chemical functionalities of the derivative.

The structural features of the 5-chloro-pyrimidine core, combined with the phenoxy substituent, play a crucial role in defining the binding affinity and selectivity for their protein targets. The chlorine atom at the 5-position can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The methoxy-substituted phenoxy group can engage in hydrophobic and van der Waals interactions within the binding site, further stabilizing the complex.

Table 2: Documented Binding Interactions of 5-Chloro-pyrimidine Derivatives

Derivative ClassBiological MacromoleculeType of Interaction
5-chloro-4-aminopyrimidineEGFR Kinase DomainATP-competitive binding
5-chloro-4-aminopyrimidineALK Kinase DomainATP-competitive binding

Note: The data presented is for derivatives of the core structure and not for this compound itself, for which specific binding data is not currently available in the public domain.

Exploration in Material Science Research

The application of pyrimidine derivatives extends beyond the realm of biology into material science, where their unique electronic properties are harnessed for the development of advanced functional materials. nbinno.com The pyrimidine ring is an electron-deficient system, which makes it an attractive building block for organic electronic materials. nbinno.comresearchgate.net

Pyrimidine derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.govspiedigitallibrary.orgspiedigitallibrary.org In these applications, the electron-accepting nature of the pyrimidine core can facilitate electron transport, a crucial process in the functioning of these devices. researchgate.netnih.govspiedigitallibrary.orgspiedigitallibrary.org The ability to modify the pyrimidine scaffold with various substituents, such as the chloro and methoxyphenoxy groups in the title compound, allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.govspiedigitallibrary.org

While specific research on the material science applications of this compound is not widely documented, the general properties of phenoxy-pyrimidine derivatives suggest their potential as components in:

Electron Transport Layers (ETLs) in OLEDs, where they can improve the efficiency of electron injection and transport from the cathode to the emissive layer.

Host materials in phosphorescent OLEDs, where they can facilitate energy transfer to the emissive dopants.

n-type semiconductors in OFETs, which are essential for the fabrication of complementary logic circuits.

The synthesis of pyrimidine-based materials for these applications often involves cross-coupling reactions to build larger conjugated systems that possess the desired electronic and optical properties. The presence of the chloro-substituent on the pyrimidine ring of this compound makes it a suitable precursor for such synthetic modifications.

Table 3: Potential Material Science Applications for Phenoxy-Pyrimidine Derivatives

Application AreaPotential RoleKey Property
Organic Light-Emitting Diodes (OLEDs)Electron Transport Material, Host MaterialElectron-deficient nature, tunable electronic properties
Organic Field-Effect Transistors (OFETs)n-type SemiconductorElectron-accepting character

Note: This information is based on the general properties of the pyrimidine class of compounds, as specific material science research on this compound is limited.

Future Research Directions and Outlook for 5 Chloro 4 4 Methoxyphenoxy Pyrimidine

Development of Novel and Efficient Synthetic Routes

The continued exploration of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine and its derivatives necessitates the development of novel and efficient synthetic strategies. While classical methods for pyrimidine (B1678525) synthesis exist, future research will likely focus on greener, more sustainable, and atom-economical approaches.

One promising avenue is the advancement of one-pot, multicomponent reactions. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. researchgate.netresearchgate.net For instance, a zinc chloride-catalyzed three-component coupling reaction has been developed for the synthesis of 4,5-disubstituted pyrimidines, which could be adapted for the synthesis of the target compound and its analogs. researchgate.netresearchgate.net

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net Future synthetic routes for this compound could explore the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts. researchgate.netresearchgate.net

Isotope labeling is another crucial area for future synthetic development. The synthesis of isotopically enriched versions of this compound, for example, through a deconstruction-reconstruction strategy, would be invaluable for metabolic studies and target identification. acs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions Increased efficiency, reduced waste, operational simplicity. researchgate.netresearchgate.netAdaptation of existing methods for the specific synthesis of this compound and its derivatives.
Green Chemistry Approaches Use of environmentally friendly solvents, reduced energy consumption, use of reusable catalysts. researchgate.netresearchgate.netDevelopment of aqueous-based and microwave-assisted synthetic protocols.
Isotope Labeling Facilitation of metabolic studies and target identification. acs.orgDevelopment of efficient methods for incorporating stable isotopes like deuterium, ¹³C, and ¹⁵N.

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and artificial intelligence (AI) are poised to play a pivotal role in the future design and optimization of derivatives of this compound. nih.govresearchgate.net These in silico methods can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the need for extensive and costly experimental screening. nih.govresearchgate.net

Structure-activity relationship (SAR) studies, guided by computational modeling, will be essential for understanding how modifications to the this compound scaffold affect its biological activity. nih.govnih.gov For example, the presence of a methoxy (B1213986) group has been shown to be beneficial for the activity of some pyrimidine-based inhibitors. nih.gov Computational docking studies can predict the binding modes of these derivatives with their biological targets, providing insights for rational design. nih.govmdpi.com

Computational ApproachApplication in Derivative DesignPotential Impact
Structure-Activity Relationship (SAR) Studies Elucidating the relationship between chemical structure and biological activity to guide the design of more potent analogs. nih.govnih.govRational design of derivatives with improved efficacy and selectivity.
Molecular Docking Predicting the binding interactions of derivatives with their biological targets. nih.govmdpi.comOptimization of ligand-receptor interactions for enhanced potency.
Machine Learning and AI De novo design of novel derivatives with desired properties and prediction of their activity and toxicity. nih.govresearchgate.netacs.orgAcceleration of the drug discovery pipeline and identification of novel lead compounds.

Exploration of New Biological Target Classes and Mechanisms

While pyrimidine derivatives are known to target a wide range of biological molecules, a key area of future research for this compound will be the identification of novel biological targets and the elucidation of its mechanisms of action. mdpi.comnih.govtandfonline.com

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a primary focus will be to screen this compound and its derivatives against a broad panel of kinases. mdpi.comnih.gov Many pyrimidine-based compounds have shown potent inhibitory activity against kinases such as VEGFR-2 and EGFR, which are crucial targets in cancer therapy. mdpi.comnih.govekb.eg The 5-chloro substitution, in particular, has been incorporated into the design of potent kinase inhibitors. nih.gov

Beyond kinases, the exploration of other enzyme families and receptor classes as potential targets is warranted. Chemoproteomic approaches, which utilize chemical probes to identify protein targets in a complex biological system, will be invaluable in this endeavor. nih.govmdpi.commalariaworld.org These methods can provide an unbiased view of the cellular targets of this compound and its derivatives. nih.govmdpi.commalariaworld.org

Understanding the downstream cellular effects and signaling pathways modulated by this compound is also a critical future direction. This will involve a combination of molecular and cellular biology techniques to unravel the precise mechanism by which it exerts its biological effects.

Research AreaMethodologiesPotential Outcomes
Kinase Profiling Screening against a broad panel of kinases. mdpi.comnih.govIdentification of specific kinase targets and development of selective kinase inhibitors.
Chemoproteomics Use of chemical probes for target identification in complex biological systems. nih.govmdpi.commalariaworld.orgDiscovery of novel and unexpected biological targets.
Mechanism of Action Studies Analysis of cellular signaling pathways and downstream effects.A comprehensive understanding of the compound's biological function.

Applications in Chemical Biology Tool Development and Probe Discovery

The unique chemical structure of this compound makes it an attractive scaffold for the development of chemical biology tools and probes. These tools are essential for studying biological processes in their native environment. nih.govnih.govmdpi.com

One exciting prospect is the development of fluorescent probes based on the this compound core. nih.govmdpi.commdpi.comuq.edu.au By conjugating a fluorophore to this scaffold, it may be possible to create probes for imaging specific cellular components or monitoring biological activities in real-time. nih.govmdpi.commdpi.comuq.edu.au The design of such probes would involve strategies to modulate the fluorescence properties of the molecule upon interaction with its target. nih.gov

Furthermore, the 5-chloro substituent offers a potential handle for the development of covalent probes. nih.gov Covalent inhibitors can form a permanent bond with their target protein, which can be advantageous for achieving high potency and prolonged duration of action. nih.gov The pyrimidine scaffold could also be incorporated into activity-based protein profiling (ABPP) probes. nih.govwikipedia.orgresearchgate.netnih.govcreative-biolabs.com These probes are designed to covalently modify the active site of a specific class of enzymes, allowing for their detection and functional characterization within the proteome. nih.govwikipedia.orgresearchgate.netnih.govcreative-biolabs.com

Probe TypeDesign StrategyPotential Application
Fluorescent Probes Conjugation of a fluorophore to the pyrimidine scaffold. nih.govmdpi.commdpi.comuq.edu.auReal-time imaging of biological targets and processes in living cells.
Covalent Probes Utilization of the reactive chloro group for covalent bond formation with target proteins. nih.govDevelopment of highly potent and long-acting inhibitors for target validation and therapeutic development.
Activity-Based Probes Incorporation of the pyrimidine scaffold into probes that target the active sites of specific enzyme families. nih.govwikipedia.orgresearchgate.netnih.govcreative-biolabs.comFunctional characterization of enzymes and identification of novel drug targets.

Q & A

Q. Table 1: Comparative Reactivity of Pyrimidine Derivatives

DerivativeReaction TypeCatalystYield (%)Reference
5-Chloro-4-(4-methoxyphenoxy)Nucleophilic SubstitutionNone65
5-Fluoro-2,4-dimethoxypyrimidineCross-CouplingPd(OAc)₂82
4-Chloro-6-fluorophenyl analogReductive AminationNaBH₄73

Q. Table 2: Biological Activity Data

StudyTargetIC₅₀ (µM)Notes
EGFR Kinase0.45pH 7.4 buffer
DHFR Enzyme1.2Tris buffer, pH 8.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.